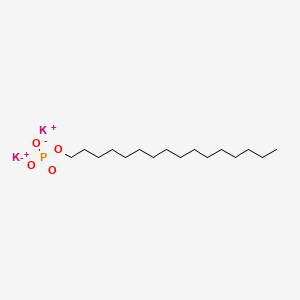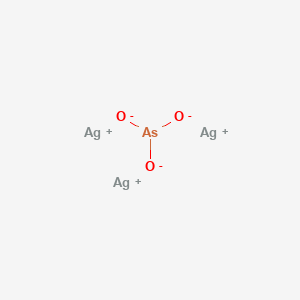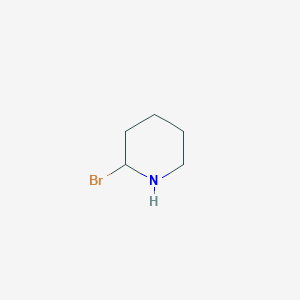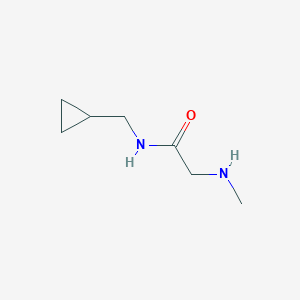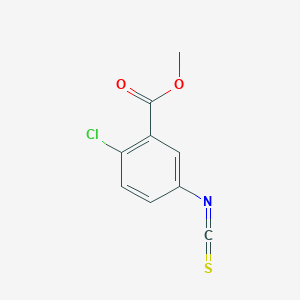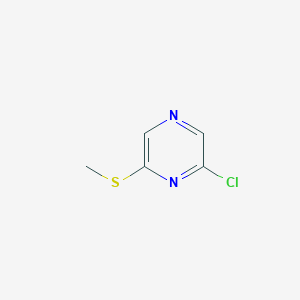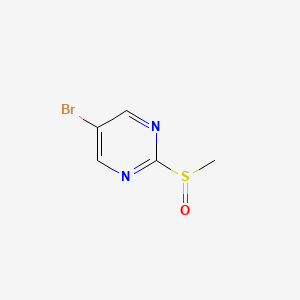
Potassium tetrakis(4-biphenylyl)borate
Vue d'ensemble
Description
Potassium tetrakis(4-biphenylyl)borate is a chemical compound with the empirical formula C48H36BK . It has a molecular weight of 662.71 . The compound appears as a white powder .
Synthesis Analysis
The synthesis of Potassium tetrakis(4-biphenylyl)borate involves a protocol similar to that described for precursor 1 starting with potassium tetrakis (4′-bromo-4-biphenylyl)borate . A novel general protocol for the preparation of functionalized (COOH, CHO, C(O)NHtBu, B(OH)2) tetraphenyl- and tetrakis(4′-biphenylyl)borates has been reported .Molecular Structure Analysis
The molecular structure of Potassium tetrakis(4-biphenylyl)borate is represented by the SMILES string [K+].c1ccc(cc1)-c2ccc(cc2)B–c4ccccc4)(c5ccc(cc5)-c6ccccc6)c7ccc(cc7)-c8ccccc8 .Chemical Reactions Analysis
Potassium tetrakis(4-chlorophenyl)borate is used as a lipophilic anionic site in constructing fluorescent optode for sodium. It was also used as a coating for the piezoelectric crystal in quantifying Potassium using a quartz crystal microbalance .Physical And Chemical Properties Analysis
Potassium tetrakis(4-biphenylyl)borate is a white powder . Its solubility in H2O is not available . The exact mass is 662.254713 and the monoisotopic mass is 662.254713 .Applications De Recherche Scientifique
Reagent Properties in Analytical Chemistry
Potassium tetrakis(4-biphenylyl)borate has been studied for its reagent properties in analytical chemistry. In earlier research, it was found to form precipitates with various ions such as K+, Rb+, Cs+, and with protonated basic nitrogen compounds, making it useful for qualitative analysis (Jarzembowski et al., 1965).
Application in Chemical Sensors
The compound has been tested as an ion-recognition site in chemical sensors. Its ability to form complexes with certain aromatic cations and metal ions has been explored for its potential use in cation-selective electrodes (Alaviuhkola et al., 2005).
Synthesis and Structural Applications
Research has also focused on the synthesis of functionalized tetraarylborates, including tetrakis(4'-biphenylyl)borates. These studies provide insights into the effects of polar functional groups and cations on their crystal structures, offering potential applications in material science (Tomaszewski et al., 2018).
Use in Chromatography
The use of potassium tetrakis(1H-pyrazolyl)borate, a related compound, as a mobile phase additive in High Performance Liquid Chromatography (HPLC) for metal chelating compounds has been investigated. This shows the potential application of similar compounds like potassium tetrakis(4-biphenylyl)borate in chromatography (Cecchi et al., 1997).
Electropolymerization Studies
There has been a voltammetric study of potassium tetrakis(2-thienyl)borate, which could indicate similar potential for potassium tetrakis(4-biphenylyl)borate in electropolymerization processes and the creation of polymers with specific properties (Fabre, 2001).
Safety And Hazards
Potassium tetrakis(4-biphenylyl)borate is associated with several hazard statements including H315-H319-H335 . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, do not breathe vapours/dust, and handle in accordance with good industrial hygiene and safety practice .
Orientations Futures
Propriétés
IUPAC Name |
potassium;tetrakis(4-phenylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36B.K/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJZZAIWRYCJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635571 | |
| Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetrakis(4-biphenylyl)borate | |
CAS RN |
400762-49-4 | |
| Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tetrakis(4-biphenylyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



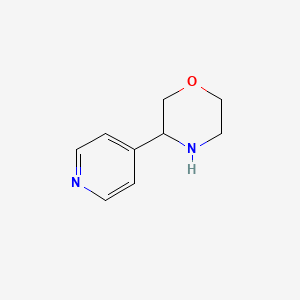
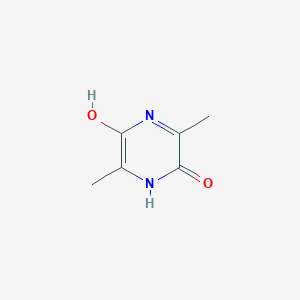

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)
